![molecular formula C19H15NO2 B2639963 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione CAS No. 188015-78-3](/img/structure/B2639963.png)
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
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Overview
Description
Scientific Research Applications
- Researchers continue to develop effective approaches for optimizing acridine derivatives to localize at disease sites. Combining acridine medications with bioactive substances (such as DNA repair protein inhibitors) may enhance cancer treatment outcomes .
- Tacrine (also known as 9-amino-1,2,3,4-tetrahydroacridine) was the first clinically approved acridine-based drug for Alzheimer’s treatment .
- Their planar aromatic structure allows them to intercalate into double-stranded DNA, disrupting the helical structure and inhibiting bacterial growth .
- Researchers explore modifications and advancements in synthetic scaffolds to enhance their properties .
- Investigating their behavior in various materials and their interactions with other components is an active area of research .
Cancer Treatment
Alzheimer’s Disease
Anti-Bacterial Properties
Organoelectronics and Photophysics
Material Sciences
Other Biological Applications
Future Directions
The future directions for research on 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the treatment of various disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
properties
IUPAC Name |
3-phenyl-2,3,4,10-tetrahydroacridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-17-11-13(12-6-2-1-3-7-12)10-16-18(17)19(22)14-8-4-5-9-15(14)20-16/h1-9,13H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJZPYLNGFQHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione |
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